molecular formula C6H7F3O B6283799 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one CAS No. 1932033-20-9

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one

Cat. No. B6283799
CAS RN: 1932033-20-9
M. Wt: 152.1
InChI Key:
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds contribute to the unique properties of these compounds.


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds have unique physical and chemical properties. For example, they have a high molecular weight and are usually liquid at room temperature .

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds in chemical reactions often involves the activation of the C–F bond . The trifluoromethyl group plays an increasingly important role in these reactions .

Safety and Hazards

Trifluoromethyl-containing compounds can pose certain safety hazards. For example, they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions in the field of trifluoromethyl-containing compounds include the development of new synthesis methods and the exploration of their applications in various fields . For example, recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves the conversion of a cyclopropane derivative to the desired ketone through a series of reactions.", "Starting Materials": [ "1,1,1-Trifluoro-2-bromoethane", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 1,1,1-Trifluoro-2-bromoethane by reacting 1,1,1-Trifluoroethane with Bromine in the presence of Sodium hydroxide.", "Step 2: Preparation of 1,1,1-Trifluoro-2-cyclopropylethane by reacting 1,1,1-Trifluoro-2-bromoethane with Cyclopropane in the presence of Sodium hydride.", "Step 3: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol by reacting 1,1,1-Trifluoro-2-cyclopropylethane with Hydrochloric acid in Methanol.", "Step 4: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one by reacting 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol with Sodium bicarbonate in Ethyl acetate and then with Sodium chloride in Water." ] }

CAS RN

1932033-20-9

Product Name

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one

Molecular Formula

C6H7F3O

Molecular Weight

152.1

Purity

91

Origin of Product

United States

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